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molecular formula C7H5BrFNO2 B586847 2-Amino-5-bromo-4-fluorobenzoic acid CAS No. 143945-65-7

2-Amino-5-bromo-4-fluorobenzoic acid

Cat. No. B586847
M. Wt: 234.024
InChI Key: RPHQHEBXMAGQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09061060B2

Procedure details

To a solution of 2-amino-5-bromo-4-fluorobenzoic acid (14.5 g, 62.2 mmol) in concentrated hydrochloric acid (30 mL) at 0° C. was added dropwise a solution of sodium nitrate (4.72 g, 68.4 mmol) in water (15 mL). The mixture was stirred at 0° C. for 2 hours, then diluted with 1,4-dioxane (40 mL) and added dropwise to a solution of copper chloride (7.4 g, 74.4 mmol) in concentrated hydrochloric acid (25 mL) under mechanical stirring while the reaction temperature was kept below 7° C. (ice-salt bath). After the addition was complete, the mixture was stirred at 0° C. for another 1 hour. Water was added, and the precipitate was filtered. The filter cake was washed with water and dissolved in ethyl acetate. The filtrate was extracted with ethyl acetate once and washed with water and then with brine. The combined organic layers were dried over sodium sulfate and concentrated to give the crude product 28 (14.5 g, 92%), which was used for the next step without further purification. MS ESI (m/z): 251 (M−H)−.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
7.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]([F:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+]([O-])([O-])=O.[Na+].[ClH:18]>O.O1CCOCC1.[Cu](Cl)Cl>[Br:12][C:8]1[C:9]([F:11])=[CH:10][C:2]([Cl:18])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)F)Br
Name
Quantity
4.72 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
7.4 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under mechanical stirring while the reaction temperature
CUSTOM
Type
CUSTOM
Details
was kept below 7° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for another 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
The filter cake was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate once
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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